Complete Suppression of Aromatic Hydroxylation in Human Liver Microsomes Compared to Carbamazepine
The 2,8-difluoro analogue (compound 5b) demonstrated complete blockade of arene oxidation in human liver microsomes, a key pathway for reactive metabolite formation. While the parent drug carbamazepine undergoes significant NADPH-dependent hydroxylation, the difluoro analogue yielded no detectable aromatic hydroxylation products [1]. This outcome confirms that the 2,8-difluoro substitution pattern is sufficient to deactivate the entire aromatic system against this specific bioactivation liability [2].
| Evidence Dimension | Inhibition of aromatic hydroxylation (arene oxidation) in human liver microsomes |
|---|---|
| Target Compound Data | 0% (No arene oxidation detected) |
| Comparator Or Baseline | Carbamazepine (active arene oxidation pathway; produces hydroxylated metabolites) |
| Quantified Difference | Complete elimination of arene oxidation metabolites for the target compound versus the comparator. |
| Conditions | Incubation of compounds (50 μM) with human liver microsomes; analysis by LC-MS and LC-UV [1] |
Why This Matters
This is a critical differentiator for procurement, as it provides direct evidence that this specific scaffold enables the synthesis of carbamazepine analogues with a significantly reduced potential for forming reactive metabolites implicated in idiosyncratic adverse drug reactions.
- [1] Elliott, E.-C., Regan, S. L., Maggs, J. L., Bowkett, E. R., Parry, L. J., Williams, D. P., Park, B. K., & Stachulski, A. V. (2012). Haloarene Derivatives of Carbamazepine with Reduced Bioactivation Liabilities: 2-Monohalo and 2,8-Dihalo Derivatives. Journal of Medicinal Chemistry, 55(22), 9773–9784. View Source
- [2] Elliott, E.-C., Regan, S. L., Maggs, J. L., Bowkett, E. R., Parry, L. J., Williams, D. P., Park, B. K., & Stachulski, A. V. (2012). Haloarene Derivatives of Carbamazepine with Reduced Bioactivation Liabilities: 2-Monohalo and 2,8-Dihalo Derivatives. Journal of Medicinal Chemistry, 55(22), 9773–9784. View Source
